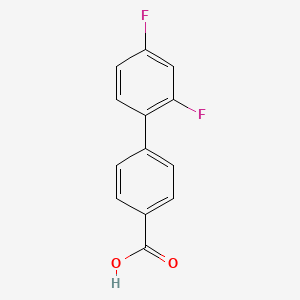

4-(2,4-difluorophenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHGRAZWNAQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374246 | |

| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331760-41-9 | |

| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331760-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,4-difluorophenyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(2,4-difluorophenyl)benzoic acid

Foreword

Prepared for researchers, medicinal chemists, and material scientists, this guide provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to deliver not only the fundamental chemical and physical properties of this compound but also to provide insights into the causality behind its behavior, its synthesis, and its practical applications. The protocols and data presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.

Molecular Identity and Structural Elucidation

This compound is a bifluorinated biphenyl carboxylic acid. Its structure is characterized by a benzoic acid core linked at the 4-position to a 2,4-difluorophenyl ring.[1] This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in drug discovery and materials science.[1]

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring, combined with the extended aromatic system of the biphenyl backbone, governs the molecule's electronic properties, stability, and reactivity.[1] The carboxylic acid group provides a site for hydrogen bonding and further chemical modification.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 331760-41-9[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₈F₂O₂[1] |

| Molecular Weight | 234.2 g/mol [1] |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O[1] |

| InChI | InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)[1] |

| InChI Key | DGHGRAZWNAQANC-UHFFFAOYSA-N[1] |

Physicochemical and Thermal Properties

The physical state of this compound is a white crystalline solid.[1] Its properties are a direct consequence of its molecular structure, balancing the polar carboxylic acid function with a largely nonpolar and lipophilic difluorobiphenyl system.

Table 2: Physicochemical Data

| Property | Value / Description | Rationale & Comparative Insights |

|---|---|---|

| Appearance | White crystalline solid.[1] | Typical for aromatic carboxylic acids of this molecular weight. |

| Melting Point | Data not specified in provided sources. | For comparison, the related 4-(2-Fluorophenyl)benzoic acid melts at 230-232°C[3], and 4-Fluorobenzoic acid melts at 182-184°C. The melting point is influenced by crystal packing and intermolecular hydrogen bonding. |

| Solubility | Significantly reduced aqueous solubility compared to simple benzoic acids due to the large hydrophobic biphenyl system.[1] Soluble in organic solvents like DMSO.[4] | The biphenyl backbone increases lipophilicity. While the carboxylic acid group can engage in hydrogen bonding, the overall molecule is largely nonpolar. Fluorine substitution further increases lipophilicity.[1] |

| Thermal Stability | Enhanced thermal stability compared to simpler fluorobenzoic acids. Decomposition typically begins above 200°C.[1] | The extended conjugation of the biphenyl system and the high strength of the carbon-fluorine bonds contribute to higher decomposition temperatures.[1] Thermal decomposition often proceeds via a decarboxylation mechanism.[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show complex signals in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzoic acid ring will appear as two doublets, while the three protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (typically >10 ppm), which may be exchangeable with D₂O.[5][6]

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be found significantly downfield (~165-175 ppm). Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F), and carbons further away will show smaller two- or three-bond couplings, which can be a key diagnostic feature.[5][7]

-

¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. These signals will appear as multiplets due to coupling with each other and with nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[8][9]

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.

-

Aromatic C=C and C-H Stretches: Medium to weak bands will be observed around 1450-1600 cm⁻¹ (C=C ring stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching).[8]

Mass Spectrometry (MS)

In mass spectrometry, the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (234.2 g/mol ). Common fragmentation patterns would include the loss of the carboxyl group (-COOH).

Synthesis and Chemical Reactivity

General Synthetic Approach: Suzuki-Miyaura Coupling

A robust and widely applicable method for synthesizing biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

Protocol: Representative Suzuki-Miyaura Coupling

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 4-bromobenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent mixture, typically toluene and water (e.g., 4:1 v/v), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-24 hours.

-

Work-up and Isolation: After cooling to room temperature, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate.

-

Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Caption: Key reactions of the carboxylic acid group.

Applications in Research and Development

The strategic incorporation of fluorine atoms is a widely used tactic in modern drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties. [1]Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity.

-

Medicinal Chemistry: this compound serves as a valuable building block for the synthesis of novel therapeutic agents. [1]The difluorophenyl moiety is present in numerous active pharmaceutical ingredients (APIs). Benzoic acid derivatives are foundational in drug discovery, and this compound is a key intermediate for creating complex molecules targeting a range of diseases. [10][11]For example, pyrazole derivatives synthesized from similar benzoic acid precursors have shown potent antibacterial properties. [12]* Material Science: The rigid, aromatic structure and the presence of polar functional groups make this compound a candidate for research into advanced materials, such as liquid crystals or organic electronics, where molecular packing and electronic properties are critical. [1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is a summary of typical safety data.

Table 3: Hazard and Precautionary Information

| Category | Description |

|---|---|

| GHS Hazard Statements | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [14]Use in a well-ventilated area or under a chemical fume hood. [15] |

| Handling | Avoid breathing dust. [14]Wash hands thoroughly after handling. Avoid contact with skin and eyes. |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [15]Some suppliers recommend storage at 2-8°C. [13] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [14][15]Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [14][15]Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. [14][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]|

Conclusion

This compound is a structurally distinct chemical compound whose value lies in the interplay between its biphenyl core, its reactive carboxylic acid handle, and its strategically placed fluorine substituents. Its enhanced thermal stability and unique solubility profile are direct results of this architecture. As a key intermediate, it provides a robust platform for synthetic chemists to build molecular complexity, particularly in the pursuit of novel pharmaceuticals where the difluorophenyl motif is a proven asset for optimizing drug-like properties. This guide has detailed its core chemical properties, providing the foundational knowledge necessary for its effective use in advanced research and development applications.

References

- Smolecule. (2023, August 16). Buy this compound | 331760-41-9.

- ChemicalBook. (2023, May 4). This compound | 331760-41-9.

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

- MedChemExpress. 4-(2,4-Difluorophenoxy)benzoic acid.

- ChemicalBook. This compound | 331760-41-9.

- The Royal Society of Chemistry.

- Fisher Scientific. (2024, March 30).

- Supporting Information.

- Sigma-Aldrich. (2024, September 6).

- TargetMol. 4-(2,4-Difluorophenoxy)benzoic acid.

- MedchemExpress.com. 4-(2,4-Difluorophenoxy)

- Fisher Scientific. (2013, August 16).

- The Royal Society of Chemistry.

- AK Scientific, Inc. 3-(2,3-Difluorophenyl)benzoic acid.

- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-(2,5-Difluorophenyl)benzoic acid.

- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Chemsrc. (2025, August 20). 4-Fluorobenzoic acid | CAS#:456-22-4.

- Sihauli Chemicals. 4-Fluoro Benzoic Acid.

- Exploring 4-Fluorobenzoic Acid: Properties, Applic

- The Royal Society of Chemistry.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Bridge Organics. 4-(2,4-difluorophenoxy)benzoic acid.

- 4-(2-Fluorophenyl)benzoic acid.

- PrepChem.com. Synthesis of 3-(2,4-difluorophenoxy)-4-(methanesulfonamido)benzoic acid.

- ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Sigma-Aldrich. 4-Fluorobenzoic acid 98 456-22-4.

- doc brown's advanced organic chemistry revision notes. infrared spectrum of benzoic acid.

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15).

- ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).

- ChemicalBook. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)

- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- ChemicalBook. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.

- ChemicalBook. 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum.

- SpectraBase. 4-(Difluoromethoxy)

- Benchchem. 4-(2,4-Difluorobenzyl)benzoic acid.

- NIST WebBook. Benzoic acid, 4-(phenylazo)-.

- NIST WebBook. Benzoic acid.

- PMC. 4-(4-Fluorophenoxy)benzoic acid.

Sources

- 1. Buy this compound | 331760-41-9 [smolecule.com]

- 2. This compound | 331760-41-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 331760-41-9 [amp.chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

physicochemical properties of 4-(2,4-difluorophenyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-difluorophenyl)benzoic acid

Introduction

This compound is a fluorinated aromatic carboxylic acid, a class of compounds attracting significant interest in medicinal chemistry and material science.[1] Its structure, featuring a biphenyl core with two fluorine substituents on one ring and a carboxylic acid group on the other, imparts a unique combination of properties. The presence of fluorine atoms, known for their strong electron-withdrawing effects, significantly influences the molecule's acidity, lipophilicity, and thermal stability.[1] This guide provides a comprehensive overview of the core , details experimental methodologies for their determination, and discusses the implications of these properties for its potential applications.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and identifiers.

-

IUPAC Name: this compound[1]

The molecule consists of a benzoic acid moiety linked at the 4-position to a 2,4-difluorophenyl ring. This bifluorinated biphenyl carboxylic acid structure is the primary determinant of its chemical behavior.[1]

Core Physicochemical Properties

The utility of this compound in research and development is directly linked to its distinct physicochemical characteristics. These properties govern its solubility, reactivity, and potential biological interactions.

| Property | Value / Description | Significance |

| Appearance | White crystalline solid.[1] | Indicates purity and solid-state form at ambient conditions. |

| Molecular Weight | 234.2 g/mol .[1][2] | A fundamental property influencing stoichiometry and diffusion. |

| Solubility | Exhibits reduced aqueous solubility due to the large hydrophobic biphenyl system.[1] Soluble in organic solvents like DMSO.[3] | Critical for formulation, reaction conditions, and bioavailability. The hydrophobic biphenyl backbone dominates, limiting water solubility, while the polar carboxyl group allows for solubility in some organic solvents. |

| Acidity (pKa) | Predicted to be in the range of 3.0-3.5.[1] | The two electron-withdrawing fluorine atoms stabilize the carboxylate anion, making it a stronger acid than benzoic acid. This property is crucial for its behavior in physiological environments and for salt formation. |

| Thermal Stability | The biphenyl structure enhances thermal stability, with decomposition typically starting above 200°C.[1] | The extended conjugation and strong carbon-fluorine bonds contribute to higher decomposition temperatures compared to simpler benzoic acids.[1] |

Experimental Determination of Physicochemical Properties

Accurate characterization requires robust experimental protocols. The following sections detail standard methodologies for determining key properties for compounds like this compound.

Protocol 1: Determination of Melting Point by Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities. This protocol employs the widely accepted capillary melting point technique for its simplicity and accuracy.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Ramp: Begin heating at a rapid rate (e.g., 10-15 °C/min) for an initial approximate determination.

-

Precise Measurement: For an accurate reading, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the span between these two temperatures.

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)

Causality: Solubility is a critical parameter for drug development, affecting absorption and formulation. The shake-flask method is the gold standard for determining aqueous solubility, as it allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer system) in a sealed, clean flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge or filter the solution (using a filter that does not adsorb the analyte) to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/L or mol/L.

Caption: Workflow for Aqueous Solubility Determination.

Protocol 3: Determination of pKa by Potentiometric Titration

Causality: The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which is vital for predicting a compound's behavior in biological systems. Potentiometric titration directly measures the change in pH as a function of added titrant, allowing for a precise calculation of the pKa.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with purified water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Caption: Workflow for pKa Determination via Titration.

Synthesis and Chemical Reactivity

Synthesis: The construction of the this compound backbone is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1] This versatile method involves reacting a boronic acid derivative of one ring system with a halide of the other, providing an efficient route to the biphenyl core.

Reactivity:

-

Carboxylic Acid Group: The compound undergoes typical reactions of carboxylic acids, including esterification with alcohols and amidation with amines to form key synthetic intermediates.[1]

-

Aromatic Rings: The electron density of the aromatic rings allows for electrophilic substitution reactions like halogenation and nitration, enabling further functionalization of the molecule.[1]

Applications and Broader Significance

The make it a valuable building block in several advanced fields.

-

Pharmaceuticals: Fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] This compound serves as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[1] Its defined acidity and solubility are critical for designing drugs with optimal pharmacokinetic profiles.

-

Material Science: The rigid biphenyl structure and the presence of fluorine atoms make it a candidate for developing advanced polymers and liquid crystals.[1] These features can impart desirable properties such as thermal stability and specific electronic characteristics.[1]

-

Agrochemicals: The biological activity associated with fluorinated aromatic structures suggests potential use in the development of novel pesticides and herbicides.[1]

Conclusion

This compound is a compound whose value is deeply rooted in its distinct physicochemical properties. The interplay between its hydrophobic biphenyl core, its polar carboxylic acid group, and the influential difluoro substituents results in a profile that is highly attractive for medicinal chemistry and material science. A thorough understanding and precise measurement of its properties, using the standardized protocols outlined herein, are essential for unlocking its full potential in scientific research and industrial applications.

References

- US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

Sources

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)benzoic Acid: Molecular Structure, Properties, and Synthesis

Introduction

4-(2,4-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest within the scientific community. Structurally, it is a bifluorinated biphenyl carboxylic acid, a class of compounds recognized for their unique physicochemical properties.[1] The presence of two electron-withdrawing fluorine atoms on one of the phenyl rings imparts distinct characteristics that make this molecule a valuable building block in diverse fields, particularly in medicinal chemistry and material science.[1]

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular architecture. Understanding its structure is key to predicting its reactivity, biological activity, and material properties.

2.1 Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid; 4-Carboxy-2',4'-difluorobiphenyl | [2] |

| CAS Number | 331760-41-9 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O₂ | [1][2] |

| Molecular Weight | 234.20 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O | [1] |

| InChI Key | DGHGRAZWNAQANC-UHFFFAOYSA-N | [1] |

2.2 Structural Elucidation

The molecule consists of a benzoic acid core where the phenyl ring is substituted at the 4-position with a 2,4-difluorophenyl group.[1] The electronic landscape of the molecule is significantly influenced by the two fluorine atoms, which are highly electronegative.

-

Electronic Effects : The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic proton and the reactivity of the aromatic rings.

-

Conformational Effects : The fluorine atom at the ortho-position (2'-position) of the biphenyl linkage introduces steric hindrance. This forces a twisted conformation between the two phenyl rings, preventing them from being coplanar. This dihedral angle is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets or pack in a crystal lattice.

-

Intermolecular Interactions : In the solid state, this compound is expected to form hydrogen-bonded dimers between the carboxylic acid groups, a common structural motif for carboxylic acids.[1] The 2,4-difluoro substitution pattern also creates a molecular dipole moment that governs intermolecular interactions and crystal stability.[1]

Caption: 2D structure of this compound.

2.3 Molecular Weight Calculation

The molecular weight is calculated based on the chemical formula C₁₃H₈F₂O₂ and the atomic weights of its constituent elements.

-

Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

-

Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 156.143 + 8.064 + 37.996 + 31.998 = 234.201 g/mol

This calculated value aligns with the commonly cited molecular weight of 234.2 g/mol .[1][2]

2.4 Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Storage Temperature | 2-8°C | [2] |

| Thermal Stability | Decomposition typically begins at temperatures exceeding 200°C | [1] |

Synthesis and Reactivity

The construction of the biphenyl scaffold is the critical step in synthesizing this molecule. Modern organic chemistry offers several robust methods for this transformation.

3.1 Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most versatile and widely employed synthetic pathway for constructing biphenyl derivatives is the palladium-catalyzed cross-coupling reaction.[1] The Suzuki-Miyaura reaction is particularly well-suited for this purpose.

-

Causality of Choice : The Suzuki reaction is chosen for its high functional group tolerance, particularly its compatibility with the carboxylic acid moiety (or a protected form like an ester). It typically proceeds with high yields, uses commercially available and relatively stable boronic acid reagents, and the reaction conditions are well-documented and scalable.

3.2 Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a representative synthesis of this compound from 4-formylphenylboronic acid and 1-bromo-2,4-difluorobenzene, followed by oxidation. Using the aldehyde as a precursor to the carboxylic acid is a common strategy to avoid potential side reactions involving the acidic proton of the benzoic acid under the basic coupling conditions.

Caption: Synthetic workflow for this compound.

Methodology:

-

Reaction Setup (Suzuki Coupling): To a round-bottom flask purged with nitrogen, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2,4-difluorobenzene (1.05 eq), sodium carbonate (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., 3:1:1 ratio).

-

Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup (Coupling): After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2,4-difluorophenyl)benzaldehyde.

-

Oxidation: Dissolve the crude aldehyde in a suitable solvent such as acetone. Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise.

-

Reaction (Oxidation): Allow the reaction to stir until completion (monitored by TLC). Quench the excess oxidant (e.g., with isopropanol).

-

Final Workup and Purification: Filter the mixture and concentrate the filtrate. Acidify the aqueous residue with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. The final product can be further purified by recrystallization from a solvent system like ethanol/water.

-

Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Key Applications and Research Context

The unique properties imparted by the difluorophenyl group make this compound a valuable intermediate.

4.1 Role in Medicinal Chemistry

Fluorine substitution is a cornerstone of modern drug design. The strategic incorporation of fluorine can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1]

-

Metabolic Blocker: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Enhanced Binding: The strong C-F bond can participate in favorable electrostatic interactions within a protein's binding pocket.

-

Building Block: this compound serves as a key starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3] It is a component of molecules investigated for a range of therapeutic areas, including anti-inflammatory and antibacterial agents.[4][5]

4.2 Applications in Material Science

The rigid, conjugated structure and the presence of polar C-F bonds make this molecule and its derivatives candidates for advanced materials.[1]

-

Liquid Crystals: The rod-like shape of the biphenyl core is a common feature in liquid crystalline materials.

-

Organic Electronics: Fluorinated organic molecules are often explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties and environmental stability.[1]

Conclusion

This compound is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its structure, defined by the benzoic acid core and the influential 2,4-difluorophenyl substituent, provides a unique combination of reactivity, electronic properties, and steric features. The robust and scalable synthetic routes, dominated by palladium-catalyzed cross-coupling reactions, make it readily accessible for research and development. For professionals in drug discovery and material science, a thorough understanding of this compound's properties is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- Patel, H., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.

- Delia, G., et al. (2013). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry.

Sources

- 1. Buy this compound | 331760-41-9 [smolecule.com]

- 2. This compound | 331760-41-9 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

A Comprehensive Technical Guide to the Solubility of 4-(2,4-difluorophenyl)benzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the principles, determination, and prediction of the solubility of 4-(2,4-difluorophenyl)benzoic acid in organic solvents. It is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. This guide emphasizes the causality behind experimental choices and provides a framework for establishing self-validating protocols.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a biphenyl backbone with fluorine substituents, imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science.[1] The fluorine atoms significantly influence the molecule's electronics and lipophilicity, which in turn govern its solubility—a critical parameter for drug formulation, synthesis, and purification.[1] Understanding and accurately determining the solubility of this compound in various organic solvents is paramount for its successful application.

The Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, key parameters include its acidity (pKa) and its lipophilicity (logP).

-

Acidity (pKa): The electron-withdrawing nature of the two fluorine atoms is predicted to increase the acidity of the carboxylic acid group, resulting in a pKa range of 3.0-3.5.[1] This makes it a stronger acid than benzoic acid (pKa ≈ 4.2), which has significant implications for its solubility in protic versus aprotic solvents and in buffered solutions.[1]

-

Molecular Weight: The molecular weight of this compound is 234.2 g/mol .[1]

These properties collectively suggest a complex solubility profile, with the polar carboxylic acid group favoring interactions with polar solvents and the large, hydrophobic biphenyl system favoring non-polar environments.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable predictive insights and help in solvent screening.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent, the more likely they are to be miscible. This model is particularly useful for identifying suitable solvents or solvent blends for a given solute.

Caption: Conceptual diagram of Hansen Solubility Space.

The Jouyban-Acree Model

For predicting solubility in mixed solvent systems, the Jouyban-Acree model is a widely used and accurate tool.[3][4] It correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model is:

log xm,T = fc log xc,T + fw log xw,T + fcfw Σ Ai(fc - fw)i / T

where xm,T, xc,T, and xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T, respectively. fc and fw are the volume or mole fractions of the cosolvent and water, and Ai are the model constants. This model is particularly valuable in formulation development where solvent blends are common.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium between the solid and liquid phases is achieved.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to maintain a solid phase throughout the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Expert Insight: The time to reach equilibrium can vary. It is crucial to establish this by sampling at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Trustworthiness Check: The filtration step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Analysis: Prepare serial dilutions of the filtrate with the appropriate solvent. Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or moles/L.

Caption: Workflow for the equilibrium shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound:

-

Solvent Polarity: Given its structure, the compound's solubility is expected to be higher in solvents that can interact with both its polar carboxylic acid group and its non-polar aromatic rings. Solvents like alcohols (e.g., ethanol, methanol), which have both polar and non-polar characteristics, are likely to be good solvents. Aprotic polar solvents such as DMSO and DMF are also expected to be effective due to their ability to solvate the carboxylic acid group.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. This relationship can be quantified using the van't Hoff equation.

-

pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the ionization state of this compound is pH-dependent. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt.

-

Crystalline Form (Polymorphism): The presence of different crystalline forms (polymorphs) can lead to different measured solubilities. The most stable polymorph will have the lowest solubility.

Data Presentation: A Template for Your Findings

While specific experimental data for this compound is not widely published, the following table serves as a template for presenting your experimentally determined or predicted solubility values.

| Organic Solvent | Solvent Type | Predicted/Experimental Solubility (at 25 °C) |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Isopropanol | Polar Protic | |

| Acetone | Polar Aprotic | |

| Acetonitrile | Polar Aprotic | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |

| Ethyl Acetate | Moderately Polar | |

| Toluene | Non-polar | |

| Heptane | Non-polar |

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While a comprehensive public database of its solubility in a wide range of solvents is not yet available, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By combining a thorough understanding of the compound's physicochemical properties with validated experimental methods and predictive models, researchers can confidently and accurately characterize the solubility of this compound and make informed decisions in their work.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3059, Diflunisal. Retrieved from [Link].

- Bermejo, M., & Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Jouyban, A. (2008). Review of the Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].

-

MDPI. (2020). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Retrieved from [Link].

Sources

- 1. Buy this compound | 331760-41-9 [smolecule.com]

- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Spectral Analysis of 4-(2,4-difluorophenyl)benzoic acid

This guide provides an in-depth analysis of the spectral data for 4-(2,4-difluorophenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. Herein, we will explore the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectral properties of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a biphenyl core structure with a carboxylic acid moiety and two fluorine substituents on one of the phenyl rings. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected and observed spectral features.

Diagram of Molecular Structure with Numbering:

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | > 12.0 | singlet (broad) | - |

| H-2', H-6' | 7.9 - 8.1 | doublet | J = 8-9 |

| H-3', H-5' | 7.6 - 7.8 | doublet | J = 8-9 |

| H-3 | 7.2 - 7.4 | multiplet | |

| H-5 | 7.0 - 7.2 | multiplet | |

| H-6 | 7.4 - 7.6 | multiplet |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm) due to hydrogen bonding and its acidic nature.

-

The protons on the benzoic acid ring (H-2', H-6' and H-3', H-5' ) will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

-

The protons on the difluorophenyl ring (H-3, H-5, H-6 ) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| COOH | ~167 | singlet |

| C-4' | ~145 | singlet |

| C-1' | ~130 | singlet |

| C-2', C-6' | ~130 | singlet |

| C-3', C-5' | ~128 | singlet |

| C-2, C-4 | ~160 | doublet |

| C-1 | ~125 | triplet |

| C-6 | ~132 | doublet |

| C-3 | ~112 | doublet |

| C-5 | ~105 | doublet of doublets |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift of around 167 ppm.[1][2]

-

The carbons directly bonded to fluorine (C-2 and C-4 ) will show large one-bond carbon-fluorine coupling constants (¹JCF).

-

Other carbons in the difluorophenyl ring will also show smaller two- and three-bond couplings (²JCF and ³JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique for observing fluorine atoms. The chemical shifts and coupling patterns provide valuable structural information.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-2 | -110 to -115 | multiplet |

| F-4 | -105 to -110 | multiplet |

Interpretation:

-

The chemical shifts of the fluorine atoms are reported relative to a standard such as CFCl₃.[3][4] Aromatic fluorine atoms typically appear in the range of -100 to -170 ppm.[3]

-

The two fluorine atoms will likely show coupling to each other as well as to the neighboring protons, resulting in complex multiplets.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with sharp singlets for each carbon, unless C-F coupling information is desired.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Workflow for NMR Analysis:

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-F | 1250 - 1000 | Strong |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6]

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[7]

-

Absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings.

-

Strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹, can be attributed to C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after use.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Expected Mass Spectrometry Data (ESI-Negative Mode)

| Ion | m/z (calculated) |

| [M-H]⁻ | 249.04 |

| [M-H-CO₂]⁻ | 205.05 |

Interpretation:

-

In negative ion mode, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ .

-

A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z corresponding to [M-H-CO₂]⁻ .[8]

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Flow of Spectral Data Interpretation:

Caption: The synergistic use of MS, IR, and NMR data for unambiguous structure elucidation.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. The protocols and interpretations provided in this guide serve as a robust framework for researchers working with this and similar compounds.

References

- Vertex AI Search Result 1.

- Vertex AI Search Result 2.

- Vertex AI Search Result 3.

- The Royal Society of Chemistry.

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

- Unknown Source. 19F NMR Reference Standards.

-

NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... [Link]

- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

- Unknown Source. Fluorine NMR.

-

PubChem. 4-Fluorobenzoic Acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

SpectraBase. 4-Fluorobenzoic Acid - Optional[19F NMR] - Chemical Shifts. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

NIST WebBook. Benzoic acid. [Link]

-

SpectraBase. o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

PubMed. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2,4-dimethyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Synthesis of 4-(2,4-difluorophenyl)benzoic acid

Introduction

4-(2,4-difluorophenyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its biaryl structure, featuring a fluorinated phenyl ring, imparts unique electronic and conformational properties that are highly sought after in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The construction of the biaryl scaffold of this compound is most effectively achieved through carbon-carbon bond-forming reactions. Among the various methods available, two stand out for their reliability, versatility, and scalability: the Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based approach. This guide will explore both pathways in detail.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[1][2][3] This method is particularly well-suited for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3][4]

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:[5][6][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid) to form a Pd(II) complex.[6][7][8]

-

Transmetalation: The organoboron species (2,4-difluorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[6][7][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7][10]

The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and purity. Ligand-free Pd/C has been shown to be an effective and recyclable catalyst in some Suzuki couplings.[11]

Detailed Experimental Protocol

Materials:

-

4-bromobenzoic acid

-

2,4-difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

To further purify, the crude product can be dissolved in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product with high purity.

Pathway 2: Grignard Reagent-Based Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[12] In this pathway, a Grignard reagent is prepared from a suitable aryl halide and then carboxylated using carbon dioxide (dry ice).[13][14]

Reaction Scheme

Caption: Grignard-based synthesis of this compound.

Mechanistic Insights

This synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: Magnesium metal reacts with an aryl halide (in this case, 4-bromo-2',4'-difluorobiphenyl) in an anhydrous ether solvent to form the corresponding Grignard reagent.[12] This reaction is sensitive to moisture, as the highly basic Grignard reagent will be protonated by water, preventing the desired reaction.[13][14]

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final carboxylic acid product.[14][15]

A key consideration for this pathway is the synthesis of the starting material, 4-bromo-2',4'-difluorobiphenyl, which can also be prepared via a Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 2,4-difluorophenylboronic acid.

Detailed Experimental Protocol

Materials:

-

4-bromo-2',4'-difluorobiphenyl

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (6M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.5 equiv) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-bromo-2',4'-difluorobiphenyl (1.0 equiv) in anhydrous diethyl ether.

-

Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation and Workup:

-

Crush a sufficient amount of dry ice and place it in a separate beaker.

-

Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring.

-

Allow the excess dry ice to sublime.

-

Slowly add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization.

-

Comparative Analysis of Synthesis Pathways

| Feature | Suzuki-Miyaura Coupling | Grignard Reagent-Based Synthesis |

| Starting Materials | Commercially available boronic acids and aryl halides | Requires synthesis of a specific biaryl halide |

| Functional Group Tolerance | High, tolerates a wide range of functional groups | Limited, incompatible with acidic protons (e.g., -OH, -NH, -COOH) |

| Reaction Conditions | Mild, often requires heating | Requires strictly anhydrous conditions |

| Catalyst | Palladium-based, can be expensive | No catalyst required for carboxylation |

| Scalability | Generally scalable, well-established in industrial processes | Scalable, but requires careful control of anhydrous conditions |

| Byproducts | Boron-containing byproducts, generally easy to remove | Magnesium salts, easily removed during aqueous workup |

Conclusion

Both the Suzuki-Miyaura cross-coupling and the Grignard reagent-based synthesis offer viable and effective routes to this compound. The choice of pathway will largely depend on the availability of starting materials, the scale of the synthesis, and the functional groups present in the precursors. For its versatility and high functional group tolerance, the Suzuki-Miyaura coupling is often the preferred method in a research and drug discovery setting. The Grignard approach, while requiring more stringent reaction conditions, can be a cost-effective alternative if the necessary biaryl halide is readily accessible. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

Dick, G. R., & Sanford, M. S. (2012). A simple and efficient route to biaryls via Pd-catalyzed decarboxylative cross-couplings of arene carboxylic acids and aryl iodides. Organic Letters, 14(10), 2575-2577. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

De, S., & Becht, J.-M. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry, 2019(43), 7293-7297. Retrieved from [Link]

-

Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1133-1143. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 132(44), 15650-15652. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

- Minisci, F., & Vismara, E. (1992). U.S. Patent No. 5,142,093. Washington, DC: U.S. Patent and Trademark Office.

-

Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-193. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(6), 3247-3255. Retrieved from [Link]

-

University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]

- Dow AgroSciences LLC. (2000). EP1045823B1 - Process for making certain benzoic acid compounds.

- Anhui Jiurun Pharmaceutical Co Ltd. (2016). CN105967974A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

University of California, Irvine. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Liu, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(39), 10834-10842. Retrieved from [Link]

-

YouTube. (2022, August 17). A Grignard Reaction. Retrieved from [Link]

-

Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

-

Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. mason.gmu.edu [mason.gmu.edu]

- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 15. youtube.com [youtube.com]

The Genesis of a Modern Salicylate: An In-depth Technical Guide to the Discovery and Synthesis of Diflunisal and its Core Moiety, 4-(2,4-difluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history and discovery of 4-(2,4-difluorophenyl)benzoic acid, a key structural motif embodied in the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. While not a widely recognized compound in isolation, its synthesis and conceptualization are inextricably linked to the development of Diflunisal. This document will primarily focus on the well-documented history of Diflunisal, providing a comprehensive overview of its discovery by Merck Sharp & Dohme, its pharmacological evolution, and detailed synthetic pathways. Through this lens, we will explore the significance of the this compound core, offering insights for researchers in medicinal chemistry and drug development.

The Quest for a Superior Salicylate: The Discovery of Diflunisal

The story of this compound is fundamentally the story of the search for a better aspirin. In the mid-20th century, salicylates were the cornerstone of anti-inflammatory and analgesic therapy. However, their use was often limited by gastrointestinal side effects. This prompted a concerted effort by pharmaceutical companies to develop new agents with improved efficacy and tolerability.

In 1971, a team of scientists at Merck Sharp & Dohme developed Diflunisal, a salicylic acid derivative with notable analgesic and anti-inflammatory properties.[1] The key innovation in Diflunisal's structure was the introduction of a 2,4-difluorophenyl group at the 5-position of the salicylic acid ring.[2][3] This modification resulted in a compound with a longer half-life and a different mechanism of action compared to aspirin, as it is a reversible inhibitor of cyclooxygenase (COX).[3]

The development of Diflunisal was a landmark in medicinal chemistry, demonstrating that strategic modification of a known pharmacophore could lead to significant therapeutic advantages.[1][3] Initially marketed for the treatment of acute and chronic pain, particularly in arthritis, Diflunisal has since found a new application in the management of hereditary transthyretin amyloidosis.

Synthetic Pathways to the 4-(2,4-Difluorophenyl) Biphenyl Core